The compound 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule with significant potential in medicinal chemistry. It features a variety of functional groups, including a piperidine ring, a pyrimidine moiety, and a sulfonamide group. This compound is classified as a sulfonamide derivative, which are known for their applications in pharmaceuticals, particularly as antibacterial agents.
The compound is identified by its CAS number 2034472-47-2 and has been cataloged in various chemical databases, including PubChem and BenchChem. Its molecular formula is C16H19N5O3, with a molecular weight of approximately 329.3538 g/mol. The structure can be represented using the SMILES notation: Cc1cc(OC2CCN(CC2)C(=O)c2ccc(=O)[nH]n2)nc(n1)C
.
This compound falls under the category of sulfonamide compounds, which are characterized by the presence of a sulfonyl group attached to an amine. Sulfonamides have been widely used in the development of drugs due to their diverse biological activities.
The synthesis of 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multi-step reactions that include:
The synthesis may require specific conditions such as temperature control and the use of catalysts to facilitate reactions. Additionally, purification steps such as recrystallization or chromatography may be necessary to isolate the desired product.
The molecular structure of 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide features:
The compound's structural data can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its configuration and spatial arrangement.
The compound can participate in various chemical reactions typical for sulfonamides and heterocyclic compounds:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways, including solvent choice and temperature.
The mechanism of action for compounds like 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide often involves:
Quantitative Structure-Activity Relationship (QSAR) studies may provide insights into how structural modifications influence biological activity.
The physical properties include:
Chemical properties involve reactivity patterns typical for sulfonamides, such as:
Relevant data from literature may provide specific values for melting point, boiling point, and solubility parameters.
This compound has potential applications in:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4